ウィスコスタチン

概要

説明

Wiskostatin is a chemical compound known for its role as a selective inhibitor of neuronal Wiskott-Aldrich Syndrome Protein (N-WASP). N-WASP is a member of the Wiskott-Aldrich Syndrome Protein family that regulates actin polymerization, a crucial process in cell movement and shape maintenance . Wiskostatin has been widely used in scientific research to study the functions of N-WASP and its involvement in various cellular processes.

科学的研究の応用

2.1. Aqueous Humor Outflow

One of the notable applications of Wiskostatin is in ophthalmology, specifically regarding the modulation of aqueous humor outflow. A study demonstrated that Wiskostatin significantly increased aqueous humor outflow facility in enucleated porcine eyes. The treatment resulted in structural changes within the trabecular meshwork cells, characterized by increased vacuole formation and reduced actomyosin interaction .

| Parameter | Control Eyes | Wiskostatin Treated Eyes |

|---|---|---|

| Baseline Outflow Facility (μl/min/mm Hg) | 0.67 ± 0.11 | 0.56 ± 0.16 |

| Increase After 1 Hour (%) | - | 24% |

| Increase After 5 Hours (%) | - | 44% |

This research highlights the potential role of N-WASP in the regulation of aqueous humor dynamics and suggests Wiskostatin as a candidate for therapeutic strategies aimed at treating glaucoma.

2.2. Cytokinesis Inhibition

Wiskostatin has been shown to inhibit cytokinesis independently of N-WASP activity towards the Arp2/3 complex. This property allows researchers to study cell division processes without affecting mitosis directly . The ability to block cytokinesis can be particularly useful in cancer research where uncontrolled cell division is a hallmark.

2.3. Cell Migration and Morphology Studies

In studies involving neuronal cells, Wiskostatin has been utilized to investigate the role of N-WASP in membrane trafficking and cellular morphology changes. The compound was found to cause rapid and irreversible decreases in cellular ATP levels, affecting various cellular functions beyond just N-WASP-mediated pathways . This broad effect underscores the need for caution when interpreting results derived from experiments using Wiskostatin as a selective inhibitor.

3.1. Viral Pathogenesis

Wiskostatin's ability to inhibit N-WASP-mediated actin polymerization has implications for understanding viral pathogenesis. By disrupting cellular pathways that viruses exploit for entry and replication, Wiskostatin may serve as a therapeutic agent against certain viral infections .

3.2. Cancer Research

The inhibition of N-WASP by Wiskostatin opens avenues for cancer treatment strategies by targeting pathways involved in tumor cell migration and invasion . Given its effects on cytoskeletal dynamics, Wiskostatin could be further explored as an adjunct therapy in metastatic cancers.

Case Studies and Findings

Several case studies have highlighted the diverse applications of Wiskostatin:

- Ocular Studies : Research involving porcine models indicated that Wiskostatin significantly enhances aqueous humor outflow, suggesting its potential use in treating ocular hypertension.

- Cell Division : In vitro studies demonstrated that Wiskostatin effectively blocks cytokinesis without impacting mitotic processes, providing insights into cell cycle regulation.

- Neuronal Development : Prolonged exposure to Wiskostatin resulted in stunted dendritic growth in Purkinje cells, emphasizing its role in neuronal morphology .

作用機序

Target of Action

Wiskostatin is a potent and selective inhibitor of the Neuronal Wiskott-Aldrich Syndrome Protein (N-WASP) . N-WASP is a member of the Wiskott-Aldrich Syndrome Protein (WASP) family, which plays a crucial role in regulating actin polymerization .

Mode of Action

Wiskostatin functions by interacting with a cleft in the regulatory GTPase-binding domain (GBD) of WASP . This interaction induces the folding of the isolated, unstructured GBD into its autoinhibited conformation . Thus, Wiskostatin stabilizes N-WASP in its autoinhibited state , inhibiting N-WASP-mediated actin polymerization .

Biochemical Pathways

The primary biochemical pathway affected by Wiskostatin is the actin polymerization pathway . N-WASP and WAVE stimulate actin-related protein (Arp)2/3-mediated actin polymerization, leading to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens . By inhibiting N-WASP, Wiskostatin disrupts these processes .

Pharmacokinetics

It is known that wiskostatin is a small molecule , which suggests that it may have good bioavailability

Result of Action

Wiskostatin’s inhibition of N-WASP leads to significant impairment of cell growth . It also affects other cellular behaviors, such as cell motility, adhesion, migration, and invasion . Furthermore, Wiskostatin treatment causes a rapid, profound, and irreversible decrease in cellular ATP levels , which is consistent with its global effects on cell function .

Action Environment

The action of Wiskostatin can be influenced by various environmental factors. For instance, the concentration of Wiskostatin can significantly affect its efficacy . Higher concentrations of Wiskostatin can lead to a more pronounced inhibition of N-WASP-dependent processes .

生化学分析

Biochemical Properties

Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), a key component of signaling pathways that regulate the actin cytoskeleton . Wiskostatin selectively inhibits N-WASP-mediated actin polymerization in vitro . It has been observed that wiskostatin treatment can cause a rapid, profound, and irreversible decrease in cellular ATP levels .

Cellular Effects

Wiskostatin has been shown to significantly impair lung cancer cell growth . It also affects other cell behaviors, such as invasion in SK-MES-1 cells and motility, adhesion, and migration in A-549 cells . Wiskostatin treatment has been associated with a reduced localization of Arp2/3 complex within the contractile ring .

Molecular Mechanism

Wiskostatin works by selectively inhibiting N-WASP-mediated actin polymerization . This inhibition leads to diverse downstream effects, including the formation and remodeling of cell surface protrusions, modulation of cell migration, and intracytoplasmic propulsion of organelles and pathogens .

Temporal Effects in Laboratory Settings

Wiskostatin has been observed to cause a rapid and dose-dependent inhibition of N-WASP-dependent membrane trafficking steps . It also inhibits numerous other cellular functions that are not believed to be N-WASP dependent .

Dosage Effects in Animal Models

While specific dosage effects of Wiskostatin in animal models have not been extensively studied, it has been noted that Wiskostatin treatment can cause a profound inhibition of certain cellular functions .

Metabolic Pathways

It is known that Wiskostatin interacts with the Wiskott-Aldrich syndrome protein (WASP), which plays a key role in actin polymerization .

Transport and Distribution

It has been observed that Wiskostatin can cause a decrease in cellular ATP levels, which may impact its distribution within the cell .

Subcellular Localization

Given its role in inhibiting N-WASP-mediated actin polymerization, it is likely that it localizes to areas of the cell where actin polymerization occurs .

準備方法

Synthetic Routes and Reaction Conditions

Wiskostatin can be synthesized through a multi-step chemical process. The synthesis typically involves the reaction of 3,6-dibromocarbazole with a dimethylamino-propan-2-ol derivative. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for Wiskostatin are not extensively documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high purity and yield of the final product .

化学反応の分析

Types of Reactions

Wiskostatin primarily undergoes substitution reactions due to the presence of bromine atoms in its structure. These reactions can involve the replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving Wiskostatin include nucleophiles such as amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from the reactions of Wiskostatin depend on the specific reagents used. For example, the reaction with an amine can result in the formation of an amine-substituted derivative of Wiskostatin .

類似化合物との比較

Similar Compounds

®-Wiskostatin: This is the enantiomer of Wiskostatin and shares similar inhibitory properties.

Polybrominated Biphenyls: Wiskostatin belongs to this class of compounds, which are characterized by the presence of bromine atoms on a biphenyl moiety.

Uniqueness

Wiskostatin is unique in its selective inhibition of N-WASP, making it a valuable tool for studying the specific functions of this protein in various cellular processes. Its ability to stabilize the autoinhibited conformation of N-WASP distinguishes it from other inhibitors that may have broader or less specific effects .

生物活性

Wiskostatin is a carbazole-based compound primarily recognized for its role as an inhibitor of the neural Wiskott-Aldrich syndrome protein (N-WASP). It has garnered attention due to its ability to modulate actin dynamics and influence cellular processes such as endocytosis and cytokinesis. This article delves into the biological activity of Wiskostatin, highlighting its mechanisms of action, efficacy, and implications in research and therapeutic contexts.

Chemical Structure and Properties

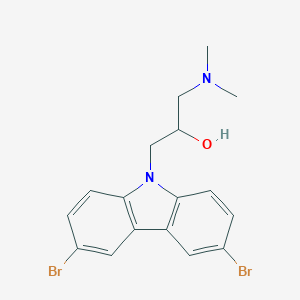

- Chemical Formula : CHBrNO

- Molecular Weight : 426.15 g/mol

- CAS Number : 253449-04-6

- Purity : ≥99% (HPLC)

- Solubility : Soluble in DMSO (max concentration 100 mM)

Structural Characteristics

Wiskostatin interacts with the regulatory GTPase-binding domain of N-WASP, stabilizing it in an inactive conformation. This interaction prevents the activation of the Arp2/3 complex, which is crucial for actin polymerization.

Inhibition of N-WASP

Wiskostatin selectively inhibits N-WASP-mediated actin polymerization with an EC value of approximately 4 μM. By binding to a specific cleft within N-WASP, it disrupts its function, leading to a decrease in actin filament formation and subsequent cellular protrusions.

Effects on Endocytosis

Recent studies have demonstrated that Wiskostatin also inhibits clathrin-mediated endocytosis. The compound exhibits an IC value of 6.9 ± 0.3 μM for this process, indicating its potency in disrupting membrane trafficking mechanisms that are vital for cellular communication and nutrient uptake .

Off-Target Effects

While Wiskostatin is primarily known as an N-WASP inhibitor, it has been shown to have off-target effects that can complicate its use in research. Notably, it can decrease cellular ATP levels rapidly and irreversibly, which may lead to unintended perturbations in various cellular functions beyond those mediated by N-WASP .

In Vitro Studies

- Dynamin GTPase Activity : A study characterized Wiskostatin's effects on dynamin GTPase activity, revealing it as a potent inhibitor with an IC of 20.7 ± 1.2 μM. This inhibition implies potential applications in studying endocytic pathways and membrane dynamics .

- Actin Dynamics : Research has demonstrated that Wiskostatin treatment leads to a dose-dependent decrease in dendritic spine density and excitatory synapses without affecting inhibitory synapses or overall neuronal health .

Case Studies

- Neuronal Function : In hippocampal neurons treated with Wiskostatin at concentrations up to 5 μM, there was a significant reduction in dendritic spines, indicating its role in synaptic plasticity modulation. However, no adverse effects on axonal growth were observed .

- Endocytosis Pathways : The compound's ability to inhibit clathrin-mediated endocytosis suggests its utility in dissecting the roles of different endocytic pathways in various cell types .

Comparative Efficacy Table

| Compound | Target | IC Value (μM) | Mechanism of Action |

|---|---|---|---|

| Wiskostatin | N-WASP | ~4 | Inhibits actin polymerization |

| Clathrin-Mediated Endocytosis | 6.9 ± 0.3 | Disrupts membrane trafficking | |

| Dynamin | 20.7 ± 1.2 | Inhibits GTPase activity |

特性

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(dimethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N2O/c1-20(2)9-13(22)10-21-16-5-3-11(18)7-14(16)15-8-12(19)4-6-17(15)21/h3-8,13,22H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBJEDZHBUPBKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893518 | |

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253449-04-6 | |

| Record name | 3,6-Dibromo-α-[(dimethylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wiskostatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253449046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wiskostatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Wiskostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。